![molecular formula C15H18N2 B2679651 N,N-dimethyl-4-[(phenylamino)methyl]aniline CAS No. 3526-44-1](/img/structure/B2679651.png)

N,N-dimethyl-4-[(phenylamino)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

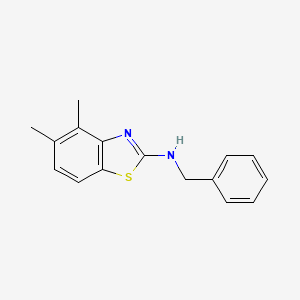

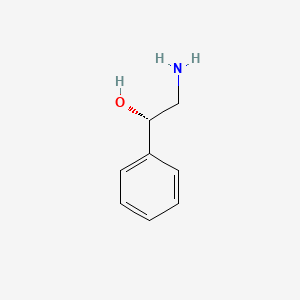

“N,N-dimethyl-4-[(phenylamino)methyl]aniline” is an organic compound with the molecular formula C15H16N2 . It is also known by other names such as p-Toluidine, N,N-dimethyl-α-(phenylimino)-; N-(p-Dimethylaminebenzylidene)aniline; N-(4-Dimethylaminobenzylidene)aniline; N-[p-(Dimethylamino)benzylidene]aniline; 4-(Dimethylaminmo)-benzaldehyd-anil .

Synthesis Analysis

The synthesis of “N,N-dimethyl-4-[(phenylamino)methyl]aniline” and its derivatives has been described in a study . The study describes the synthesis, characterization, and biological activities of four Schiff base compounds, including “N,N-dimethyl-4-[(phenylamino)methyl]aniline” (ABS1), characterized by UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-4-[(phenylamino)methyl]aniline” consists of a phenyl group attached to a dimethylamino group . The molecular weight of the compound is 224.3009 .Physical And Chemical Properties Analysis

“N,N-dimethyl-4-[(phenylamino)methyl]aniline” is an oily liquid that is colorless when pure . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .Applications De Recherche Scientifique

Synthesis and Optical Properties

- N,N-dimethyl-4-[(phenylamino)methyl]aniline has been utilized in synthesizing organic materials with donor-acceptor systems, specifically in creating Schiff bases. These compounds exhibit interesting optical properties due to their crystal structures, which are stabilized by hydrogen bonds and π−π stacking interactions (Shili et al., 2020).

Photoluminescence and Fluorescence

- A derivative of N,N-dimethyl-4-[(phenylamino)methyl]aniline has been studied for its unusual fluorescence intensity behavior with temperature changes. The compound shows intensified emissions upon heating, which is significant for applications in ratiometric fluorescent thermometry (Cao et al., 2014).

Chemical Reactions and Catalysis

- The compound plays a role in the synthesis of various organic compounds and intermediates. For instance, its derivatives have been used as precursors or ligands in drug synthesis (Dotsenko et al., 2019).

- It also participates in reactions involving methylation, such as the selective N-monomethylation of aniline with dimethyl carbonate, demonstrating its versatility in organic synthesis (Fu & Ono, 1993).

Material Science and Dyeing

- In the field of dyes and pigments, derivatives of N,N-dimethyl-4-[(phenylamino)methyl]aniline have been explored for their color and dyeing properties. The presence of methyl groups on the phenylamino substituent affects the color and dye uptake of these dyes (Zhang & Hou, 1996).

Green Chemistry

- Its role in green chemistry is notable, especially in evaluating methylating agents for their efficiency and environmental impact. It has been assessed as a methylating agent in various organic reactions, contributing to safer and more sustainable chemical processes (Selva & Perosa, 2008).

Propriétés

IUPAC Name |

4-(anilinomethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXHOCGONWPRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4-((phenylamino)methyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)

![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)

![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)